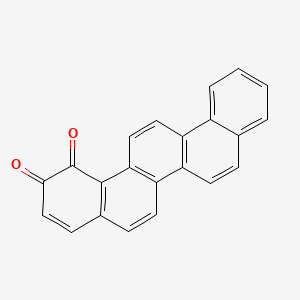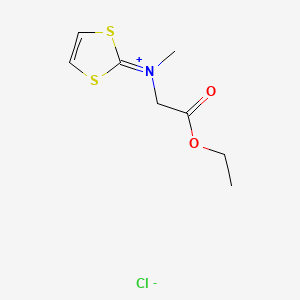![molecular formula C19H18F2 B14329769 1,2-Difluoro-4-[(4-pentylphenyl)ethynyl]benzene CAS No. 109970-66-3](/img/structure/B14329769.png)
1,2-Difluoro-4-[(4-pentylphenyl)ethynyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Difluoro-4-[(4-pentylphenyl)ethynyl]benzene is an organic compound with the molecular formula C19H18F2 It is a derivative of benzene, featuring two fluorine atoms and a pentylphenyl group attached via an ethynyl linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Difluoro-4-[(4-pentylphenyl)ethynyl]benzene typically involves a multi-step process. One common method includes the following steps:
Friedel-Crafts Acylation: The initial step involves the acylation of benzene to introduce the pentylphenyl group.
Sonogashira Coupling: The ethynyl linkage is introduced using a Sonogashira coupling reaction, which involves the reaction of an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Difluoro-4-[(4-pentylphenyl)ethynyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the carbon atoms.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) and bases (e.g., sodium hydroxide) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the fluorine atoms.
Aplicaciones Científicas De Investigación
1,2-Difluoro-4-[(4-pentylphenyl)ethynyl]benzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of advanced materials, such as polymers and liquid crystals.
Mecanismo De Acción
The mechanism of action of 1,2-Difluoro-4-[(4-pentylphenyl)ethynyl]benzene involves its interaction with specific molecular targets. The ethynyl linkage and fluorine atoms play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other proteins, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Difluorobenzene: Lacks the ethynyl and pentylphenyl groups, making it less complex.
1,4-Difluoro-2-[(4-pentylphenyl)ethynyl]benzene: Similar structure but with different fluorine atom positions.
4-[(4-Pentylphenyl)ethynyl]benzene: Lacks the fluorine atoms, affecting its reactivity and properties.
Uniqueness
1,2-Difluoro-4-[(4-pentylphenyl)ethynyl]benzene is unique due to the combination of fluorine atoms and the ethynyl linkage, which imparts distinct chemical and physical properties. These features make it valuable for specific applications in research and industry.
Propiedades
Número CAS |
109970-66-3 |
|---|---|
Fórmula molecular |
C19H18F2 |
Peso molecular |
284.3 g/mol |
Nombre IUPAC |
1,2-difluoro-4-[2-(4-pentylphenyl)ethynyl]benzene |
InChI |
InChI=1S/C19H18F2/c1-2-3-4-5-15-6-8-16(9-7-15)10-11-17-12-13-18(20)19(21)14-17/h6-9,12-14H,2-5H2,1H3 |
Clave InChI |
ROMPJOXRKWMSCP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC1=CC=C(C=C1)C#CC2=CC(=C(C=C2)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


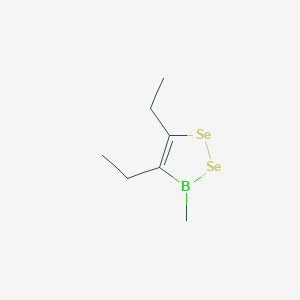
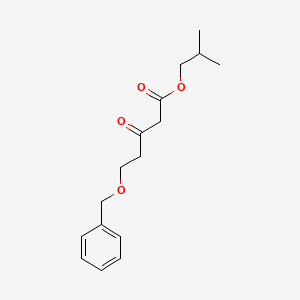
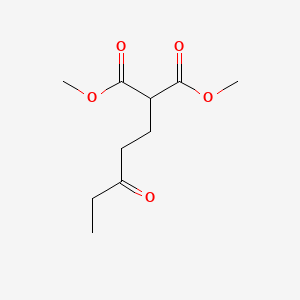
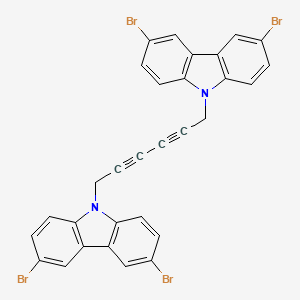
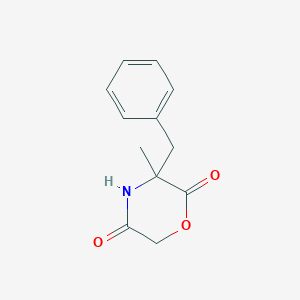
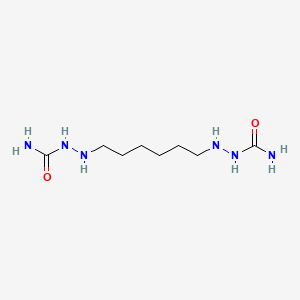

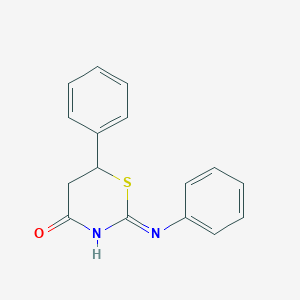
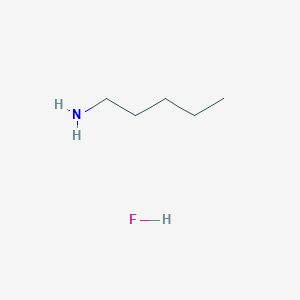


![4-[3-(Morpholin-4-yl)-3-oxoprop-1-en-1-yl]benzene-1-sulfonyl chloride](/img/structure/B14329779.png)
